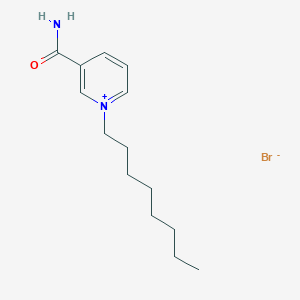

1-Octyl-3-carbamoylpyridinium bromide

Description

1-Octyl-3-carbamoylpyridinium bromide is a pyridinium-based ionic compound characterized by an octyl chain at the 1-position and a carbamoyl group (-CONH₂) at the 3-position of the pyridinium ring. Pyridinium ionic liquids and bioactive derivatives are widely studied for their tunable physicochemical properties and applications in pharmaceuticals, catalysis, and material science.

Such structural features are critical in drug design, particularly for targeting cellular pathways or improving tissue penetration .

Properties

Molecular Formula |

C14H23BrN2O |

|---|---|

Molecular Weight |

315.25 g/mol |

IUPAC Name |

1-octylpyridin-1-ium-3-carboxamide;bromide |

InChI |

InChI=1S/C14H22N2O.BrH/c1-2-3-4-5-6-7-10-16-11-8-9-13(12-16)14(15)17;/h8-9,11-12H,2-7,10H2,1H3,(H-,15,17);1H |

InChI Key |

RHUAIACKFDLUPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Octyl-3-carbamoylpyridinium bromide typically involves the reaction of 3-carbamoylpyridine with 1-bromooctane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Octyl-3-carbamoylpyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions. These reactions typically occur in aqueous or alcoholic solutions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-octyl-3-hydroxypyridinium, while reduction with sodium borohydride would yield 1-octyl-3-aminopyridinium.

Scientific Research Applications

1-Octyl-3-carbamoylpyridinium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.

Mechanism of Action

The mechanism of action of 1-Octyl-3-carbamoylpyridinium bromide involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The compound can disrupt the integrity of cell membranes, leading to cell lysis. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Sepantronium Bromide (YM-155)

Structural Differences :

- Core Structure : Both compounds share a pyridinium ring. However, Sepantronium bromide (C₂₀H₁₉BrN₄O₃) includes additional functional groups, such as a cyclohexenyl ring and methyl ether, absent in 1-octyl-3-carbamoylpyridinium bromide .

- Functional Groups : Sepantronium has a carbamoyl group but differs in substituent positions and complexity.

1-Octyl-3-methylpyridinium Bromide

Structural Differences :

Physicochemical Properties :

- As an ionic liquid, 1-octyl-3-methylpyridinium bromide exhibits high thermal stability and tunable solubility. The octyl chain increases hydrophobicity compared to shorter-chain analogs.

- The carbamoyl variant likely has higher polarity, affecting melting points and solubility in polar solvents.

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide

Structural Differences :

Crystal Engineering :

- Stabilized by N–H⋯Br hydrogen bonds, forming layered structures. The carbamoyl analog may exhibit similar ionic interactions but with distinct packing due to its planar pyridinium ring.

Methyl Bromide

Contrasting Properties :

- Structure : A simple alkyl halide (CH₃Br) versus the complex pyridinium-carbamoyl structure.

- Toxicity : Methyl bromide is highly neurotoxic and volatile, whereas pyridinium bromides are generally less hazardous and used in controlled settings .

Research Findings and Implications

- Drug Design : Carbamoyl-substituted pyridinium bromides (e.g., Sepantronium) demonstrate that functional group positioning critically influences bioactivity. The carbamoyl group in this compound may similarly enable targeted interactions with proteins or nucleic acids .

- Material Science : Ionic liquids like 1-octyl-3-methylpyridinium bromide highlight the role of alkyl chains in modulating hydrophobicity, a property exploitable in designing drug carriers or reaction media .

- Toxicity Considerations : Unlike methyl bromide, pyridinium bromides are less volatile and may offer safer alternatives for industrial and pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.